![molecular formula C15H15N3O2S2 B5435047 ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5435047.png)
ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate
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Overview
Description
Ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate varies depending on its application. In anticancer activity, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In antimicrobial activity, it has been shown to inhibit the growth of bacteria by disrupting the cell membrane. In anti-inflammatory activity, it has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In anticancer activity, it has been shown to inhibit the growth and proliferation of cancer cells. In antimicrobial activity, it has been shown to have bacteriostatic and bactericidal effects. In anti-inflammatory activity, it has been shown to reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is its high potency and selectivity. It has also been shown to have low toxicity and minimal side effects. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for Ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate. One direction is to further investigate its potential applications in medicinal chemistry, material science, and agricultural chemistry. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, research can be done to improve its solubility in water to make it more user-friendly in lab experiments.
Synthesis Methods
The synthesis of Ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate involves the reaction between 1-benzothiophene-3-carboxylic acid, thiosemicarbazide, and ethyl chloroacetate. The reaction takes place in the presence of a catalyst such as triethylamine and a solvent such as ethanol. The resulting compound is then purified using column chromatography.
Scientific Research Applications
Ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In material science, it has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks. In agricultural chemistry, it has been used as a plant growth regulator.
properties
IUPAC Name |
ethyl 2-[[5-(1-benzothiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-3-20-13(19)9-22-15-17-16-14(18(15)2)11-8-21-12-7-5-4-6-10(11)12/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJECPXGIFPSRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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